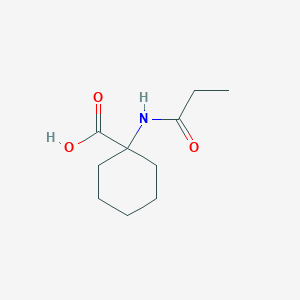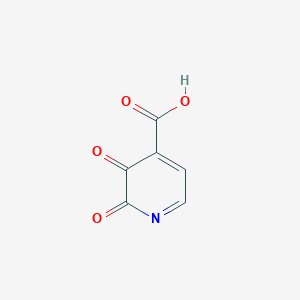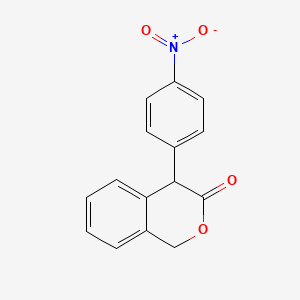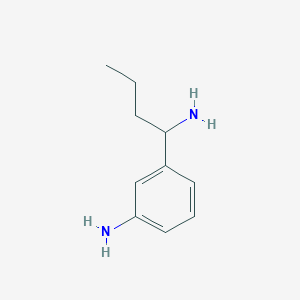![molecular formula C11H22N2O B12066172 (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The this compound compound is characterized by the presence of a methyl group at the second position and an oxan-4-ylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. One such method is the catalytic cyclization of aminoethylethanolamine or diethylenetriamine using a suitable catalyst. This process is highly selective and efficient, making it suitable for large-scale production . Another method involves the use of a fixed-bed reactor with a Cu–Cr–La/γ-Al2O3 catalyst, which allows for the co-production of piperazine and its derivatives .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include m-CPBA for oxidation, LiAlH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects. The compound may interact with the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound can potentially exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A protected piperazine derivative used in various synthetic applications.
Piperidine derivatives: Compounds containing a six-membered ring with one nitrogen atom, similar to piperazine but with different chemical properties.
Uniqueness
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-ylmethyl group enhances its reactivity and potential biological activity compared to other piperazine derivatives .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(oxan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H22N2O/c1-10-8-12-4-5-13(10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
VCAKCHWUEJRITH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CC2CCOCC2 |
Canonical SMILES |
CC1CNCCN1CC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)


![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)




![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)

![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

